

A Comprehensive Technical Guide to 2-Iodo-2-methylbutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-2-methylbutane**

Cat. No.: **B1604862**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2-iodo-2-methylbutane**, also known as tert-amyl iodide, a valuable reagent in organic synthesis. This document covers its chemical identity, physical and spectral properties, a detailed experimental protocol for its synthesis, and its key applications.

Chemical Identity and Synonyms

2-Iodo-2-methylbutane is a tertiary alkyl iodide. Its unique structure makes it a useful intermediate in various organic transformations.

CAS Number: 594-38-7[\[1\]](#)

Synonyms:

- tert-Amyl iodide[\[1\]](#)
- 2-Methyl-2-iodobutane[\[1\]](#)
- Butane, 2-iodo-2-methyl-[\[1\]](#)
- tert-Pentyl iodide
- Amyl iodide, tertiary

Physicochemical Properties

A summary of the key physical and chemical properties of **2-iodo-2-methylbutane** is presented in the table below.

Property	Value	Reference
Molecular Formula	C5H11I	[1]
Molecular Weight	198.05 g/mol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	126.2 °C at 760 mmHg	
Density	1.524 g/cm ³	
Refractive Index	1.498	
Solubility	Limited solubility in water	[2]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **2-iodo-2-methylbutane**.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-iodo-2-methylbutane** is relatively simple due to the high symmetry of the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.95	Singlet	9H	(CH ₃) ₃ C-

Note: The exact chemical shift can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~43.4	CH ₃
~40.4	-C-I

Mass Spectrometry

The mass spectrum of **2-iodo-2-methylbutane** shows a characteristic fragmentation pattern. The molecular ion peak is often weak due to the facile cleavage of the C-I bond.[2]

m/z	Ion	Comments
184	[C ₅ H ₁₁ I] ⁺	Molecular Ion (M ⁺), often weak.[2]
127	[I] ⁺	Iodine cation, a characteristic peak for iodo-compounds.[2]
57	[C ₄ H ₉] ⁺	tert-Butyl cation, often the base peak due to its stability. [2]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration
~2975-2845	C-H stretching (alkane)
~1470-1365	C-H bending (alkane)
~1255-1200	C-C skeletal vibrations of the tertiary alkyl group
~600-500	C-I stretching

Experimental Protocols: Synthesis of 2-Iodo-2-methylbutane

The synthesis of **2-iodo-2-methylbutane** from 2-methyl-2-butanol is a classic example of an SN1 reaction.^[3] The tertiary alcohol is protonated by a strong acid, which then leaves as a water molecule to form a stable tertiary carbocation. This carbocation is then attacked by the iodide nucleophile.

Materials and Reagents

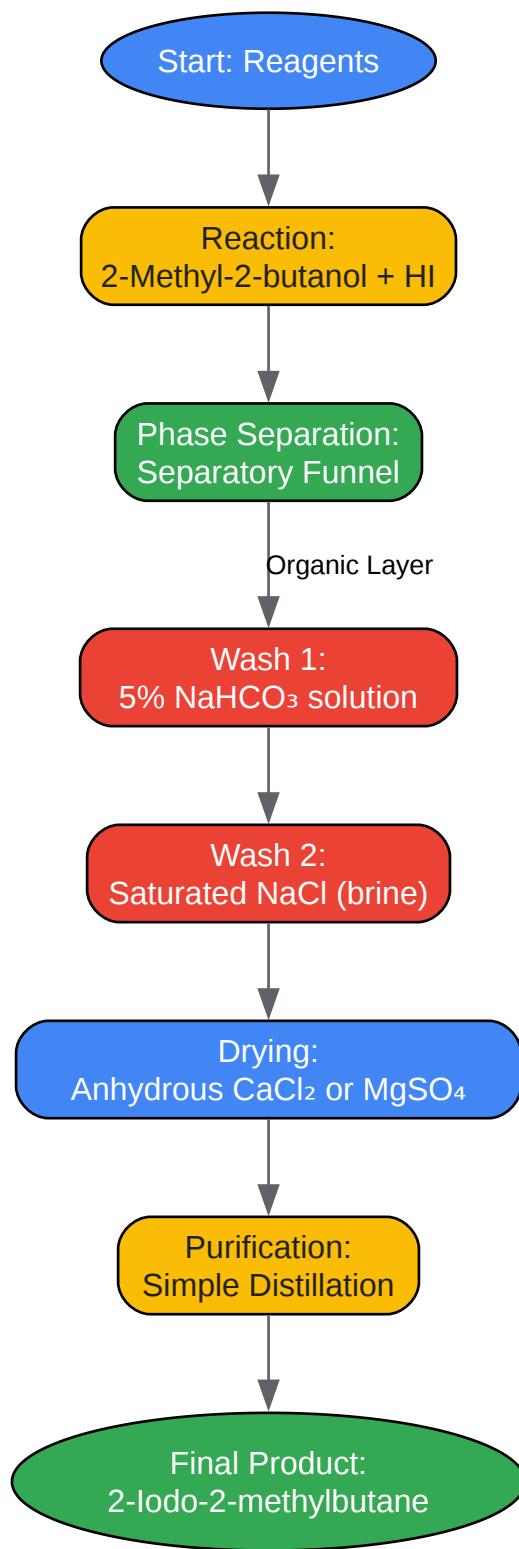
- 2-Methyl-2-butanol (tert-amyl alcohol)
- Concentrated Hydroiodic Acid (HI) or a mixture of Potassium Iodide (KI) and a strong acid like Phosphoric Acid (H_3PO_4)
- 5% aqueous Sodium Bicarbonate ($NaHCO_3$) solution
- Saturated aqueous Sodium Chloride ($NaCl$) solution (brine)
- Anhydrous Calcium Chloride ($CaCl_2$) or Magnesium Sulfate ($MgSO_4$)
- Separatory funnel
- Round-bottom flask
- Distillation apparatus

Reaction Procedure

- Reaction Setup: In a separatory funnel, combine 10 mL of 2-methyl-2-butanol with 25 mL of concentrated hydroiodic acid.
- Reaction: Gently swirl the mixture for a few minutes. Then, stopper the funnel and shake for approximately 5-10 minutes, venting frequently to release any pressure buildup. The reaction is typically rapid at room temperature.
- Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product (**2-iodo-2-methylbutane**), and the lower layer is the aqueous phase.

- Work-up:
 - Carefully separate and discard the lower aqueous layer.
 - Wash the organic layer with 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Swirl gently at first to avoid excessive gas evolution, then stopper and shake, venting frequently. Discard the aqueous layer.
 - Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to help remove any dissolved water. Discard the aqueous layer.
- Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or magnesium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
- Purification: Decant or filter the dried product into a round-bottom flask. Purify the **2-iodo-2-methylbutane** by simple distillation, collecting the fraction that boils around 126 °C.

Visualizations


SN1 Reaction Mechanism

The following diagram illustrates the SN1 mechanism for the synthesis of **2-iodo-2-methylbutane** from 2-methyl-2-butanol.

Caption: SN1 reaction mechanism for the synthesis of **2-iodo-2-methylbutane**.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of **2-iodo-2-methylbutane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-iodo-2-methylbutane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-IODO-2-METHYLBUTANE(616-14-8) 1H NMR spectrum [chemicalbook.com]
- 2. mass spectrum of 2-iodo-2-methylpropane (CH₃)₃Cl fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Iodo-2-methylbutane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1604862#2-iodo-2-methylbutane-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com